2-Heptylfuran
Overview
Description
2-Heptylfuran is an organic compound belonging to the class of furans, characterized by a furan ring substituted with a heptyl group at the second position. Its molecular formula is C11H18O, and it has a molecular weight of 166.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptylfuran can be synthesized through several methods. One common synthetic route involves the reaction of furan with n-heptanoic anhydride in the presence of a Lewis acid catalyst. The reaction is typically carried out at temperatures ranging from -20°C to +5°C . This method is advantageous due to the availability of raw materials and the high yield of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Heptylfuran undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can yield saturated furan derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated compounds.
Reduction: Saturated furans.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
2-Heptylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a flavoring agent in food chemistry.
Biology: It has been identified as a metabolite in various biological systems, including plants and fungi.
Medicine: Its role as an antineoplastic agent has been explored, indicating potential in cancer research.
Industry: It is used in the production of perfumes and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Heptylfuran involves its interaction with various molecular targets and pathways. As an antineoplastic agent, it inhibits the proliferation of cancer cells by interfering with cellular processes essential for tumor growth . Its role as a flavoring agent is attributed to its ability to interact with taste receptors, enhancing the sensory properties of food products .
Comparison with Similar Compounds
Similar Compounds
2-Octylfuran: Similar structure with an octyl group instead of a heptyl group.
2-Pentylfuran: Contains a pentyl group at the second position of the furan ring.
2-Butylfuran: Features a butyl group at the second position.
Uniqueness of 2-Heptylfuran
This compound is unique due to its specific heptyl substitution, which imparts distinct chemical and sensory properties. Its role as a flavoring agent and its potential antineoplastic activity set it apart from other similar compounds .
Properties
IUPAC Name |
2-heptylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTUFJXTYNLISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063187 | |
Record name | 2-Heptylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], Colourless to yellowish liquid; Nutty, coffee-like aroma | |
Record name | 2-Heptylfuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10872 | |
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Record name | 2-Heptylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
209.00 to 210.00 °C. @ 760.00 mm Hg | |
Record name | 2-Heptylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | 2-Heptylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.866 | |
Record name | 2-Heptylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3777-71-7 | |
Record name | 2-Heptylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3777-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Heptylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-heptylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.125 | |
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Record name | 2-HEPTYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W55A39QXM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Heptylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what natural sources has 2-Heptylfuran been identified?
A1: this compound has been identified as a volatile compound in the cooked soup of the Manila clam (Ruditapes philippinarum) []. Additionally, it's found among the volatile organic compounds released by fungi, where it has shown potential to influence seed germination and plant health in Arabidopsis thaliana [].
Q2: How does heating temperature affect the formation of this compound in cooked Manila clam soup?
A2: Research indicates that this compound is primarily produced at a specific heating temperature. In the study on Manila clam soup, this compound was detected as a significant volatile compound only when the soup was heated at 140°C for 30 minutes []. This suggests that the formation of this compound is influenced by specific thermal reactions that occur optimally at this temperature.
Q3: What analytical techniques are used to identify and quantify this compound in food samples?
A3: In the study of Manila clam soup, researchers used gas chromatography coupled with mass spectrometry (GC-MS) to identify volatile compounds like this compound []. This technique allows for the separation and identification of individual volatile compounds within complex mixtures, like those found in cooked food. Further, they calculated the Odor Activity Value (OAV) to determine the contribution of each volatile compound to the overall aroma profile.
Q4: Are there any known antiviral properties associated with furan derivatives?
A5: While not specifically about this compound, one of the provided studies explores the antiviral properties of various 5-substituted uracil nucleosides, including some with furan moieties []. Notably, 5‐(5‐heptylfur‐2‐yl)‐2′‐deoxyuridine (10) exhibited activity against varicella zoster virus (VZV) and cytomegalovirus (CMV). This suggests that incorporating furan rings into nucleoside structures can contribute to antiviral activity, although the specific mechanism remains to be explored.
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